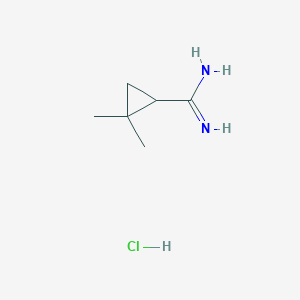![molecular formula C21H19F2NO4 B2499838 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid CAS No. 2094456-40-1](/img/structure/B2499838.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid, commonly known as Fmoc-Difluoro-Piperidine-Carboxylic Acid, is a chemical compound used in scientific research for various purposes.
Scientific Research Applications
Fluorescent Labeling and Analysis
One significant application of derivatives of the compound is in fluorescent labeling for biomedical analysis. For example, the novel fluorophore 6-methoxy-4-quinolone (6-MOQ), derived from an oxidation product, demonstrates strong fluorescence across a wide pH range in aqueous media, making it an excellent candidate for fluorescent labeling reagents. Its application in determining carboxylic acids showcases its utility in sensitive analytical procedures, offering high stability against light and heat, which is crucial for long-term biomedical experiments (Hirano et al., 2004).
Solid-Phase Synthesis of Peptides
The compound has also been applied in the solid-phase synthesis of peptides. The preparation of new N-Fmoc-protected β2-homoamino acids, utilizing a diastereoselective amidomethylation process, demonstrates its pivotal role in the synthesis of β-peptides. This method allows for large-scale preparation of Fmoc-β2hXaa-OH, vital for solid-phase peptide synthesis, highlighting the compound's versatility and efficiency in synthetic organic chemistry (Šebesta & Seebach, 2003).
Self-Assembled Structures
Additionally, the self-assembling properties of Fmoc-modified aliphatic amino acids, including derivatives of the focal compound, have been explored. These studies have led to the discovery of diverse self-assembled structures, such as flower-like and tube-like morphologies under different conditions. This research opens avenues for designing novel self-assembled architectures with potential applications in nanotechnology and material science (Gour et al., 2021).
Regioselective Cycloadditions
The regioselectivity of 1,3-dipolar cycloaddition reactions involving fluorinated fluoren-9-iminium ylides to heteroelement-containing dipolarophiles has been thoroughly investigated. This study offers insight into the chemical reactivity and interaction of the compound with different substituents, contributing to the understanding of its potential in organic synthesis and the design of fluorine-containing compounds (Novikov et al., 2006).
Bioimaging Applications
Explorations into linear and nonlinear photophysics of water-soluble fluorenyl probes have highlighted their utility in bioimaging. Such probes exhibit high selectivity and efficiency in imaging specific cellular targets, demonstrating the compound's relevance in developing advanced diagnostic tools and therapeutics (Morales et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests that it might be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. For instance, the stability of the Fmoc group can be influenced by pH and temperature .
Biochemical Analysis
Biochemical Properties
The Fmoc group is often used in peptide synthesis, suggesting that this compound may interact with enzymes, proteins, and other biomolecules involved in peptide bond formation .
Temporal Effects in Laboratory Settings
Compounds with the Fmoc group are generally stable at room temperature and have a long shelf-life .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)12-24(10-9-18(21)19(25)26)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSBUDCUZNUOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)



![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)



![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)
